2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone
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Description
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H13BrF3NO2 . It has a molecular weight of 364.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone consists of 14 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Characterization
- A study by Govindhan et al. (2017) focused on the synthesis of a compound using a click chemistry approach, starting from a similar structure, and characterized it using various spectroscopic techniques. This compound was evaluated for its cytotoxicity and interaction with human serum albumin, which could be indicative of its pharmacokinetic properties for potential biological applications (Govindhan et al., 2017).
- Balderson et al. (2007) described the hydrogen-bonding patterns in enaminones, which include compounds with structural features resembling the target compound. This study contributes to understanding the molecular interactions and stability of such compounds, which is crucial for their potential applications in medicinal chemistry (Balderson et al., 2007).
Bioreduction and Chemical Synthesis
- González-Martínez et al. (2019) reported on the chemical synthesis and bioreduction of 1-aryl-2,2,2-trifluoroethanones, exploring their conversion to alcohols using alcohol dehydrogenases. This research highlights the versatility of trifluoroethanone derivatives in synthetic chemistry and their potential use in developing pharmacologically active compounds (González-Martínez et al., 2019).
Antileukemic Activity
- Vinaya et al. (2012) synthesized a series of novel compounds related to the target chemical structure and evaluated their antileukemic activity against human leukemic cell lines. Some compounds exhibited good antiproliferative activity, demonstrating the potential therapeutic applications of such derivatives (Vinaya et al., 2012).
Aldosterone Synthase Inhibition
- Meguro et al. (2017) identified a potent aldosterone synthase inhibitor with a structure similar to the target compound. Despite species differences, this compound showed nanomolar range inhibition, suggesting its potential use in treating conditions related to aldosterone synthase activity (Meguro et al., 2017).
properties
IUPAC Name |
1-[4-(4-bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOSCEKBAMQYAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473899 |
Source
|
Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone | |
CAS RN |
203186-01-0 |
Source
|
Record name | 1-[4-(4-Bromobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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